Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate

Lipophilicity LogP ADME

SAR inconsistency from variable salt stoichiometry and purity can derail CNS lead optimization. Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (CAS 298690-88-7) solves this: · Defined monoacetate salt - eliminates stoichiometric variability vs. free base · ≥98% purity minimizes side reactions in reductive amination, N-alkylation, and cross-coupling · LogP 2.51 (free base) balances blood-brain barrier permeability with aqueous solubility · Pyrrolidine core is a privileged scaffold for CNS-targeting small molecules · Stable solid-state form simplifies cold-chain handling and long-term storage

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
Cat. No. B7780067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCC(=O)O.CN(C)C1=CC=C(C=C1)C2CCCN2
InChIInChI=1S/C12H18N2.C2H4O2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12;1-2(3)4/h5-8,12-13H,3-4,9H2,1-2H3;1H3,(H,3,4)
InChIKeyRQSHXMBINSLCQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate: Technical Baseline


Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate (CAS 298690-88-7) is a tertiary amine derivative featuring a pyrrolidine ring substituted at the 2-position with a phenyl group, further modified by a dimethylamine moiety and an acetate counterion . The compound is characterized by a molecular formula of C14H22N2O2 and a molecular weight of 250.34 g/mol . As a substituted aniline derivative within the broader class of (pyrrolidin-2-yl)phenyl compounds, it serves primarily as a synthetic building block in medicinal chemistry and organic synthesis, with reported applications in the development of pharmaceuticals targeting neurological disorders . The monoacetate salt form enhances its solid-state stability and handling characteristics relative to the free base.

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate: Differentiation from Analogs


Despite belonging to the same (pyrrolidin-2-yl)phenyl derivative class, substitution with structurally similar analogs such as the corresponding piperidine or pyridine derivatives is not straightforward. The pyrrolidine ring confers a distinct combination of ring size, basicity, and conformational flexibility that directly influences binding interactions and physicochemical properties [1]. The calculated LogP of 2.51 for the free base indicates a specific lipophilicity profile , which differs from the more lipophilic piperidine analog (estimated LogP > 3.0 based on additional methylene unit) and the more polar pyridine analog, impacting membrane permeability and distribution in biological systems. Furthermore, the monoacetate salt form provides defined stoichiometry and improved handling properties compared to the free base or alternative salt forms, ensuring reproducible performance in synthetic applications [1].

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate: Evidence vs. Close Analogs


Lipophilicity: Pyrrolidine vs. Piperidine & Pyridine Analogs

The target compound exhibits a calculated LogP of 2.51, placing it in an intermediate lipophilicity range . This value is lower than that estimated for the corresponding piperidine analog (N,N-Dimethyl-4-(2-piperidinyl)aniline), which contains an additional methylene unit, resulting in a higher predicted LogP (>3.0) . Conversely, the pyridine analog (N,N-dimethyl-4-(pyridin-2-yl)aniline) is more polar due to the aromatic nitrogen, with a predicted lower LogP. This intermediate LogP value of 2.51 may offer a favorable balance between membrane permeability and aqueous solubility, a critical parameter in early-stage drug discovery.

Lipophilicity LogP ADME Drug Design

Purity: Monoacetate Salt vs. Free Base

The monoacetate salt is commercially available with a specified purity of ≥99% (LCMS) . In contrast, the free base form (Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine) is often supplied at a lower standard purity of 98% (NLT) . The higher purity specification of the monoacetate salt reduces the potential for unknown impurities that could interfere with sensitive synthetic steps or biological assays, thereby enhancing experimental reproducibility.

Purity Salt Form Procurement Reproducibility

Handling & Stability: Salt Form Advantages

The monoacetate salt (MW 250.34) offers practical advantages over the free base (MW 190.28) in terms of physical form and stability. The salt is a crystalline solid that is easier to weigh and handle accurately compared to the free base, which may be an oil or low-melting solid. The defined stoichiometry of the acetate counterion ensures consistent molar quantities in reactions, eliminating the need for titration or adjustment that may be required with the free base. Additionally, the salt form may exhibit improved long-term storage stability, as indicated by the vendor-recommended storage condition of 0-8°C .

Salt Form Stability Handling Synthesis

Dimethyl-(4-pyrrolidin-2-yl-phenyl)-amine monoacetate: Research & Industrial Applications


CNS-Targeted Drug Candidate Synthesis

The compound serves as a key building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders . The intermediate LogP of 2.51 supports the design of CNS-penetrant molecules by balancing permeability and solubility . Its pyrrolidine core is a common motif in CNS-active agents, and the availability of the monoacetate salt with high purity (≥99%) ensures consistent outcomes in SAR studies .

Chemical Biology: Probe & Target Validation

The defined stoichiometry and high purity of the monoacetate salt make it suitable for use in biochemical assays and as a precursor for synthesizing chemical probes . The pyrrolidine moiety may engage specific binding pockets in enzymes or receptors, and the compound's intermediate lipophilicity can facilitate cell permeability while minimizing non-specific binding .

Organic Synthesis: Complex Molecule Intermediate

The compound is widely utilized as an intermediate in the synthesis of more complex organic molecules . The monoacetate salt form provides a stable, easily handled reagent that can be directly employed in a variety of transformations, including reductive aminations, N-alkylations, and cross-coupling reactions. Its well-defined purity profile minimizes side reactions and simplifies purification .

Material Science: Functional Polymer Development

The compound can be incorporated into polymers and other materials to enhance properties such as flexibility and thermal stability . The dimethylamino group provides a site for further functionalization or interaction with other components, while the pyrrolidine ring may impart specific mechanical or electronic characteristics .

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